molecular formula C18H24N4O7S B10935322 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide

Cat. No.: B10935322
M. Wt: 440.5 g/mol
InChI Key: QXAJMTZFWVEJTD-UHFFFAOYSA-N
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Description

N~1~-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a phenethyl group, a pyrazole ring, and a sulfonylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the phenethyl and pyrazole intermediates. The phenethyl group can be synthesized through a Friedel-Crafts alkylation reaction, while the pyrazole ring is often formed via a cyclization reaction involving hydrazine and a diketone precursor. The final step involves the sulfonylation of the acetamide group, which is achieved using sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the sulfonylation step and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes .

Properties

Molecular Formula

C18H24N4O7S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]acetamide

InChI

InChI=1S/C18H24N4O7S/c1-12-18(22(24)25)13(2)21(20-12)11-30(26,27)10-17(23)19-8-7-14-5-6-15(28-3)16(9-14)29-4/h5-6,9H,7-8,10-11H2,1-4H3,(H,19,23)

InChI Key

QXAJMTZFWVEJTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CS(=O)(=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C)[N+](=O)[O-]

Origin of Product

United States

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